(E)-N,N-dibutyl-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)benzenesulfonamide
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Description
“(E)-N,N-dibutyl-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)benzenesulfonamide” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a key component in many functional molecules used in a variety of everyday applications .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the available literature, imidazoles in general are known to be key components in many functional molecules and are utilized in a diverse range of applications .Scientific Research Applications
Chemical and Biological Properties
(E)-N,N-dibutyl-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)benzenesulfonamide is a compound with a complex structure involving a benzimidazole ring. Benzimidazole and its derivatives, like this compound, are known to have a wide range of pharmacological activities. The compound's structure is related to benzimidazole derivatives, which are known for their significant role in medicinal chemistry. These derivatives exhibit a variety of biological activities, such as antimicrobial, antiviral, antidiabetic, anticancer, anti-inflammatory, and proton pump inhibitory effects, making them crucial in the medical sector (Vasuki et al., 2021). Furthermore, modifications in the composition of these benzimidazole derivatives have been beneficial in developing new therapeutic agents with increased efficacy and reduced toxicity.
Pharmaceutical and Therapeutic Potential
The therapeutic potential of benzimidazole is well-documented. As a core structure in many biologically active compounds, it is involved in creating drugs targeting various diseases. A comprehensive review highlighted that the benzimidazole nucleus is present in several groups of biological agents like antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulants, as well as depressants. This underlines its importance in the development of novel therapeutic agents, indicating the vast potential of this compound in medicinal chemistry (Babbar et al., 2020).
Implications in CNS Drug Development
Compounds with a benzimidazole structure are not only limited to antimicrobial or anticancer properties but also play a significant role in the development of central nervous system (CNS) acting drugs. Literature indicates that modifications and synthesis of benzimidazole, along with other azole groups, can lead to the development of more potent CNS drugs. This is particularly important due to the rising incidence of challenging new CNS diseases, emphasizing the relevance of this compound's core structure in synthesizing potent CNS drugs (Saganuwan, 2020).
Properties
IUPAC Name |
N,N-dibutyl-4-[(Z)-2-cyano-1-hydroxy-2-(1-methylbenzimidazol-2-yl)ethenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-4-6-16-29(17-7-5-2)33(31,32)20-14-12-19(13-15-20)24(30)21(18-26)25-27-22-10-8-9-11-23(22)28(25)3/h8-15,30H,4-7,16-17H2,1-3H3/b24-21- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDFUTDUWVPNHT-FLFQWRMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3N2C)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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